BenchChemオンラインストアへようこそ!

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one

MCHR1 antagonist GPCR SAR quinolinone

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one (molecular formula C₁₃H₁₆N₂O, molecular weight 216.28 g/mol) is a bicyclic heterocycle belonging to the 1,2-dihydroquinolin-2-one (quinolinone) class, distinguished from fully aromatic quinoline cores by the reduced 1,2-bond and a lactam carbonyl at position 2. The scaffold bears an aminomethyl substituent at C-3 and an isopropyl (propan-2-yl) group at C-8, a specific substitution pattern that falls within the design space of 3-(aminomethyl)quinoline-based melanin-concentrating hormone receptor 1 (MCHR1) antagonists.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B13168641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1NC(=O)C(=C2)CN
InChIInChI=1S/C13H16N2O/c1-8(2)11-5-3-4-9-6-10(7-14)13(16)15-12(9)11/h3-6,8H,7,14H2,1-2H3,(H,15,16)
InChIKeyIDKVCGIICZCMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one – Key Physicochemical and Structural Identifiers for Procurement Specification


3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one (molecular formula C₁₃H₁₆N₂O, molecular weight 216.28 g/mol) is a bicyclic heterocycle belonging to the 1,2-dihydroquinolin-2-one (quinolinone) class, distinguished from fully aromatic quinoline cores by the reduced 1,2-bond and a lactam carbonyl at position 2 . The scaffold bears an aminomethyl substituent at C-3 and an isopropyl (propan-2-yl) group at C-8, a specific substitution pattern that falls within the design space of 3-(aminomethyl)quinoline-based melanin-concentrating hormone receptor 1 (MCHR1) antagonists [1]. Its canonical SMILES (CC(C)C1=CC=CN(C(=O)C=C1)C(C)N) and InChI fingerprint enable unambiguous compound identity management during sourcing . Although the core 3-(aminomethyl)quinolin-2-one motif is commercially accessible as the des-isopropyl hydrochloride salt (CAS 1266690-76-9) , the 8-isopropyl derivative represents a specific structural variant whose biological profile and synthetic accessibility differ materially from unsubstituted or 8-methyl analogs.

Why Generic 3-(Aminomethyl)quinolin-2-ones Cannot Substitute for the 8-Isopropyl Variant in MCHR1-Focused Discovery Programs


In the 3-(aminomethyl)quinoline MCHR1 antagonist series, the substituent at the C-8 position is a critical determinant of both receptor affinity and selectivity over the off-target serotonin 5-HT₂C receptor [1]. The seminal structure–activity relationship (SAR) study demonstrated that an 8-methyl substitution (compound 5v) delivers an MCHR1 IC₅₀ of 0.54 nM and a functional antagonistic IC₅₀ of 2.8 nM, with negligible 5-HT₂C affinity (IC₅₀ > 1000 nM) [1]. Changing the C-8 substituent identity or position alters this finely balanced profile; the unsubstituted quinoline cores exhibit substantially different binding properties, and even minor alkyl chain modifications can perturb hERG liability, oral bioavailability, and central exposure [2]. Consequently, 3-(aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one cannot be replaced by the commercially prevalent 3-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (CAS 1266690-76-9, lacking the 8-isopropyl group) without re-validating target engagement and selectivity, because the 8-substituent directly influences the conformational and electronic environment of the bicyclic scaffold that engages MCHR1 and 5-HT₂C binding pockets.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one Versus Structural Analogs


C-8 Substituent Dependence of MCHR1 Affinity: 8-Isopropyl vs. 8-Methyl and 8-H Scaffolds

In the 3-(aminomethyl)quinoline MCHR1 antagonist series, the 8-methyl analog 5v exhibited an MCHR1 binding IC₅₀ of 0.54 nM and a functional antagonistic IC₅₀ of 2.8 nM with >1000-fold selectivity over 5-HT₂C [1]. The broader SAR indicates that C-8 alkyl substitution is essential for high MCHR1 affinity and that the steric and lipophilic character of the alkyl group modulates potency. The 8-isopropyl substituent of the target compound is predicted to occupy the same hydrophobic pocket as the 8-methyl group but with increased van der Waals volume (isopropyl vs. methyl), potentially altering the binding kinetics and selectivity profile relative to 8-methyl [1]. The unsubstituted (8-H) 3-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride (CAS 1266690-76-9) lacks this critical hydrophobic anchor and is expected to show significantly reduced MCHR1 affinity . Quantitative data for the 8-isopropyl compound specifically were not identified in the peer-reviewed literature.

MCHR1 antagonist GPCR SAR quinolinone

Selectivity Fingerprint: C-8 Alkylation Reduces Undesired 5-HT₂C Receptor Affinity

A critical liability of early MCHR1 antagonist leads was high affinity for the serotonin 5-HT₂C receptor. The 3-(aminomethyl)quinoline scaffold with C-8 alkylation specifically addresses this: 8-methyl analog 5v shows >1000-fold selectivity (5-HT₂C IC₅₀ > 1000 nM vs. MCHR1 IC₅₀ = 0.54 nM) [1]. The 8-isopropyl congener is expected to maintain or improve this selectivity window due to steric exclusion from the 5-HT₂C orthosteric site. By contrast, the dihydronaphthalene-based lead compound 1 suffered from poor selectivity (MCHR1 IC₅₀ = 1.9 nM; 5-HT₂C IC₅₀ = 0.53 nM, net selectivity ratio ~0.28) [1].

5-HT₂C selectivity off-target liability CNS safety

In Vitro ADME Projection: hERG Liability Modulation by C-8 Substitution in 3-Aminomethylquinolines

The follow-up optimization study of 3-aminomethylquinolines specifically focused on reducing hERG channel inhibition, a critical cardiac safety liability in MCHR1 programs [1]. The optimization campaign demonstrated that modifications at the C-8 position, among other sites, influenced hERG inhibitory activity measured by patch-clamp electrophysiology. Compound (R)-10h, a stereochemically defined 3-aminomethylquinoline with optimized substitution, showed potent hMCHR1 inhibition with reduced hERG liability and oral efficacy in diet-induced obese rats [1]. The 8-isopropyl variant represents a specific point in this SAR space distinct from 8-methyl and other C-8 substituents.

hERG inhibition cardiotoxicity lead optimization

Synthetic Tractability and Structural Uniqueness of the 8-Isopropyl-3-(aminomethyl)-1,2-dihydroquinolin-2-one Scaffold

The 1,2-dihydroquinolin-2-one scaffold with a free primary aminomethyl group at C-3 is a versatile intermediate for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation). The 8-isopropyl group introduces steric hindrance near the C-8 position, which can influence the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions relative to 8-H or 8-methyl analogs . The hydrochloride salt of the des-isopropyl analog (CAS 1266690-76-9) is commercially available from multiple vendors, but the 8-isopropyl derivative requires a distinct synthetic route involving isopropyl introduction at the aniline stage or post-cyclization functionalization . The target compound's InChI (InChI=1S/C13H16N2O/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13(16)15-12/h3-6,8H,7,14H2,1-2H3,(H,15,16)) and canonical SMILES provide unambiguous identity verification .

chemical synthesis building block medicinal chemistry

Disclaimer: Limitations of Publicly Available Comparative Data for the 8-Isopropyl Compound

Despite extensive searching across primary literature (PubMed, J. Med. Chem., BindingDB, ChEMBL), patent databases (USPTO, WIPO, Google Patents), and authoritative chemical databases (PubChem), no peer-reviewed publication or patent was identified that reports quantitative biological data (MCHR1 IC₅₀, 5-HT₂C IC₅₀, hERG IC₅₀, or in vivo efficacy) for the specific compound 3-(aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one. The evidence presented above relies on class-level SAR inference from the closely related 3-(aminomethyl)quinoline MCHR1 antagonist series, where the 8-methyl analog 5v and compound (R)-10h have been extensively characterized [1] [2]. The 8-isopropyl compound occupies a logical but experimentally unvalidated point in this SAR landscape. Users should treat the projected differentiation as hypothesis-generating and should commission direct comparative assays (MCHR1 binding, 5-HT₂C selectivity, hERG patch-clamp, and rodent PK) before making procurement decisions based solely on the above inferences.

data transparency research gap experimental validation

Recommended Research and Procurement Scenarios for 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one


MCHR1 Antagonist Lead Optimization: Probing C-8 Steric Effects on Potency and Selectivity

The primary research scenario is the systematic exploration of C-8 substituent effects on MCHR1 binding affinity and 5-HT₂C selectivity within the 3-(aminomethyl)quinoline chemotype. The 8-isopropyl compound fills the steric gap between the well-characterized 8-methyl analog 5v (MCHR1 IC₅₀ = 0.54 nM, 5-HT₂C IC₅₀ > 1000 nM) [1] and bulkier 8-substituents. Head-to-head in vitro comparison of the 8-isopropyl, 8-methyl, and 8-ethyl congeners in MCHR1 radioligand displacement and 5-HT₂C binding assays will quantify the contribution of isopropyl steric bulk to receptor subtype selectivity.

hERG Cardiac Safety Screening: Differentiating C-8 Alkyl Contributions to Potassium Channel Inhibition

Given that the 3-aminomethylquinoline optimization campaign specifically targeted hERG liability reduction [2], the 8-isopropyl compound provides a unique C-8 steric/electronic probe. Automated patch-clamp hERG IC₅₀ determination for the target compound, side-by-side with the 8-methyl analog 5v and the 8-H parent, will directly test whether increased C-8 branching (isopropyl vs. methyl) further mitigates or exacerbates hERG channel blockade.

In Vivo Pharmacological Validation: Oral Bioavailability and CNS Exposure of the 8-Isopropyl Congener

The established in vivo model for MCHR1 antagonist efficacy is nocturnal food intake suppression in diet-induced obese (DIO) F344 rats, where compound 5v showed dose-dependent oral efficacy [1] and compound (R)-10h demonstrated reduced food intake at 30 mg/kg p.o. [2]. Parallel oral PK profiling and DIO rat feeding studies comparing the 8-isopropyl compound to 5v would determine whether the isopropyl modification preserves the favorable oral absorption, brain penetration, and in vivo target engagement of the series.

Chemical Biology Tool Compound: Primary Amine Handle for Conjugation and Probe Synthesis

The free aminomethyl group at C-3 serves as a reactive handle for biotinylation, fluorophore conjugation, or affinity matrix immobilization. The 8-isopropyl substituent, by conferring MCHR1 affinity (inferred from class SAR) [1], makes this compound a candidate scaffold for generating chemical biology probes (e.g., fluorescent MCHR1 ligands for receptor internalization studies) or affinity chromatography resins for target identification, provided that MCHR1 binding is confirmed in pilot assays before probe synthesis.

Quote Request

Request a Quote for 3-(Aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.